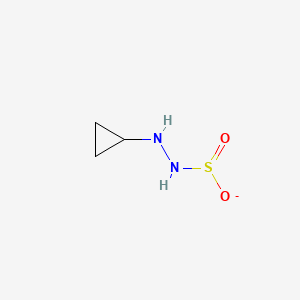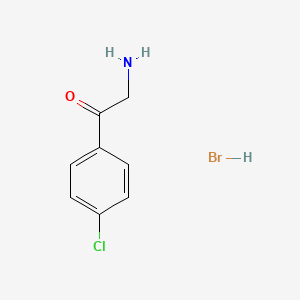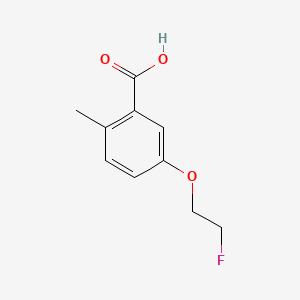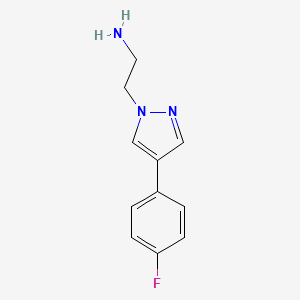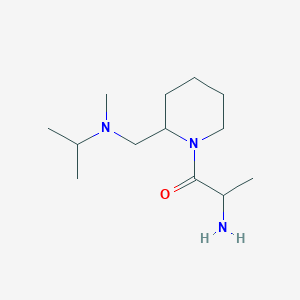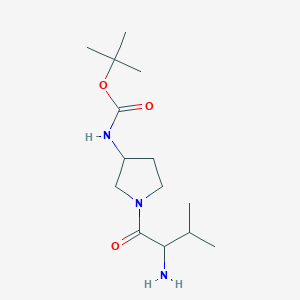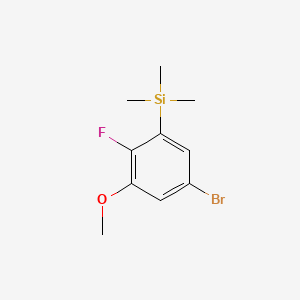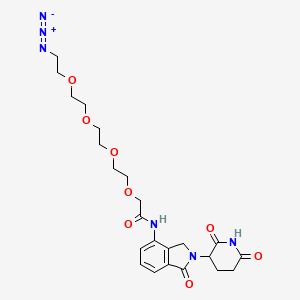
Lenalidomide-acetamido-O-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-PEG3-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG3-C2-azide involves several steps:
Starting Material: The synthesis begins with lenalidomide, a derivative of thalidomide.
PEG Linker Attachment: A PEG3 linker is attached to lenalidomide through a series of reactions involving ethylene glycol derivatives.
Acetamido Group Addition: An acetamido group is introduced to enhance the compound’s solubility and stability.
Azide Group Introduction: Finally, an azide group is added to the terminal end of the PEG linker, enabling further conjugation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The terminal azide group allows for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used for azide reduction.
Conjugation Reactions: Alkyne-functionalized molecules are used for click chemistry reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azide group.
Conjugated Molecules: Formed through CuAAC reactions with alkyne-functionalized molecules
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mécanisme D'action
Lenalidomide-acetamido-O-PEG3-C2-azide exerts its effects through the following mechanisms:
Cereblon Ligand: Binds to the cereblon protein, a component of the CRL4 E3 ubiquitin ligase complex.
Targeted Degradation: Facilitates the ubiquitination and subsequent proteasomal degradation of target proteins.
Pathways Involved: Modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins such as IKZF1 and IKZF3 in multiple myeloma
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma.
Pomalidomide: Another thalidomide derivative with similar immunomodulatory properties.
Thalidomide: The parent compound with anti-inflammatory and immunomodulatory effects.
Uniqueness
Lenalidomide-acetamido-O-PEG3-C2-azide is unique due to its functionalized structure, which includes a PEG3 linker and a terminal azide group. This allows for versatile conjugation reactions and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Propriétés
Formule moléculaire |
C23H30N6O8 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30N6O8/c24-28-25-6-7-34-8-9-35-10-11-36-12-13-37-15-21(31)26-18-3-1-2-16-17(18)14-29(23(16)33)19-4-5-20(30)27-22(19)32/h1-3,19H,4-15H2,(H,26,31)(H,27,30,32) |
Clé InChI |
ALKYLAVLDSHTRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


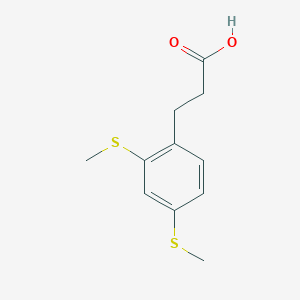
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
